molecular formula C3H6ClN5 B102671 1H-1,2,4-Triazole-1-carboximidamide hydrochloride CAS No. 19503-26-5

1H-1,2,4-Triazole-1-carboximidamide hydrochloride

Cat. No.: B102671
CAS No.: 19503-26-5
M. Wt: 147.57 g/mol
InChI Key: JDDXNENZFOOLTP-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C3H6ClN5. It is a white to almost white crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

1H-1,2,4-Triazole-1-carboximidamide hydrochloride is an intermediate used in the synthesis of peramivir , a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza . Therefore, its primary target is the neuraminidase enzyme, which plays a crucial role in the life cycle of the influenza virus.

Mode of Action

The compound interacts with its target, the neuraminidase enzyme, by binding to its active site. This binding inhibits the function of neuraminidase, preventing the release of progeny influenza virus from infected cells . This results in the halt of the spread of the virus within the host.

Biochemical Pathways

The inhibition of neuraminidase affects the viral replication pathway. Neuraminidase is responsible for cleaving the bond between the newly formed virus and the host cell, allowing the virus to spread to other cells. By inhibiting this enzyme, this compound prevents the release of the virus, thereby stopping the infection from spreading .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of viral spread within the host. By preventing the release of progeny virus from infected cells, the compound effectively limits the infection to the initially infected cells .

Preparation Methods

1H-1,2,4-Triazole-1-carboximidamide hydrochloride is typically synthesized through the reaction of dicyandiamide and 1,2,4-triazole. The synthetic route involves dissolving dicyandiamide in tetrahydrofuran and heating the solution to 70°C. A solution of 1,2,4-triazole in hydrochloric acid is then added, and the reaction mixture is maintained at 70°C for 2 hours. After cooling to room temperature, the solid product is filtered, dried, and recrystallized from a methanol-dichloromethane mixture to obtain the final product .

Chemical Reactions Analysis

1H-1,2,4-Triazole-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the carboximidamide group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-1,2,4-Triazole-1-carboximidamide hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-1,2,4-Triazole-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

    1H-1,2,4-Triazole-1-carboxamidine: This compound is also used as an intermediate in the synthesis of pharmaceuticals and has similar chemical properties.

    1H-1,2,4-Triazole-1-carboxamide: This compound differs in its functional group and has different applications in organic synthesis.

The uniqueness of this compound lies in its specific applications as an intermediate in the synthesis of antiviral agents and its role as an enzyme inhibitor.

Properties

IUPAC Name

1,2,4-triazole-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5.ClH/c4-3(5)8-2-6-1-7-8;/h1-2H,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDXNENZFOOLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584957
Record name 1H-1,2,4-Triazole-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19503-26-5
Record name 1H-1,2,4-Triazole-1-carboximidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19503-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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